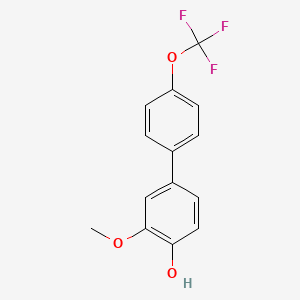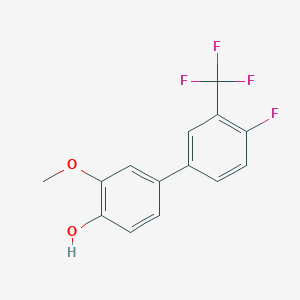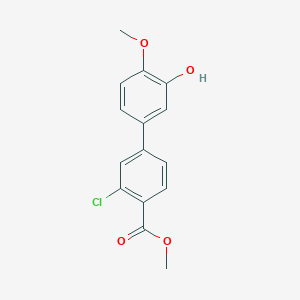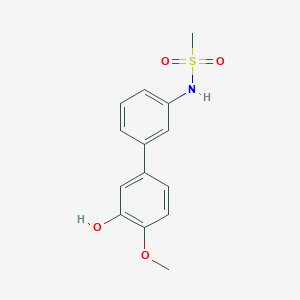
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (also known as 2-methoxy-5-(trifluoromethyl)phenol) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in common organic solvents and has a melting point of approximately 70°C. This compound has been used in a variety of applications, including synthesis, chromatography, and biology.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals and other compounds, as well as in the purification of compounds by chromatography. It is also used in the synthesis of other compounds, such as aryl amines, aryl halides, and aryl sulfonates. Additionally, it has been used in the synthesis of organic catalysts, such as palladium complexes, and in the synthesis of fluorescent dyes.
Wirkmechanismus
The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule it is attached to. This can be used to control the reactivity of a molecule, allowing chemists to tailor the reactivity of a molecule to their desired application.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have an effect on enzyme activity, as it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, with a low melting point and good solubility in common organic solvents. Additionally, it is relatively inexpensive and readily available. However, it can be toxic if inhaled or ingested, so care must be taken when handling this compound.
Zukünftige Richtungen
The future directions for the use of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are numerous. It could be used in the development of new pharmaceuticals and other compounds, as well as in the purification of compounds by chromatography. Additionally, it could be used in the synthesis of organic catalysts, such as palladium complexes, and in the synthesis of fluorescent dyes. Additionally, it could be used in the study of enzyme activity and gene expression, as well as in the study of cell growth and proliferation. Finally, it could be used in the development of new methods for the synthesis of compounds.
Synthesemethoden
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized via a number of methods. The most common method is the reaction of 2-methoxy-5-trifluoromethylphenol with a Grignard reagent, such as methylmagnesium bromide, in an aprotic solvent. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenol with an alkyl halide, such as ethyl bromide, in the presence of a base, such as sodium hydroxide. This method also produces the desired compound in high yields.
Eigenschaften
IUPAC Name |
2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLQWHYEROBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685788 |
Source


|
| Record name | 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261904-24-8 |
Source


|
| Record name | 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)


